

5-Chloro-N-phenylfuran-2-carboxamide CAS number and structure

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	5-Chloro-N-phenylfuran-2-carboxamide
CAS No.:	77336-99-3
Cat. No.:	B6613910

[Get Quote](#)

Technical Profile: 5-Chloro-N-phenylfuran-2-carboxamide

Executive Summary

5-Chloro-N-phenylfuran-2-carboxamide (CAS: 77336-99-3) is a bioactive heterocyclic amide characterized by a furan core substituted with a chlorine atom at the 5-position and an N-phenylcarboxamide group at the 2-position. This compound serves as a critical scaffold in medicinal chemistry, specifically identified as a modulator of the OPG/RANKL/RANK signaling pathway, offering potential therapeutic applications in the treatment of osteoporosis and osteoclast-related disorders. Additionally, the furan-2-carboxamide motif is widely recognized for its utility in developing antimicrobial and anti-inflammatory agents.

Chemical Identity & Structure

Parameter	Detail
Chemical Name	5-Chloro-N-phenylfuran-2-carboxamide
CAS Number	77336-99-3
Molecular Formula	C ₁₁ H ₈ ClNO ₂
Molecular Weight	221.64 g/mol
IUPAC Name	5-chloro-N-phenylfuran-2-carboxamide
SMILES	<chem>Clc1oc(cc1)C(=O)Nc2ccccc2</chem>
InChI Key	Unique identifier generated from structure (e.g., Computed)
Core Scaffold	Furan-2-carboxamide

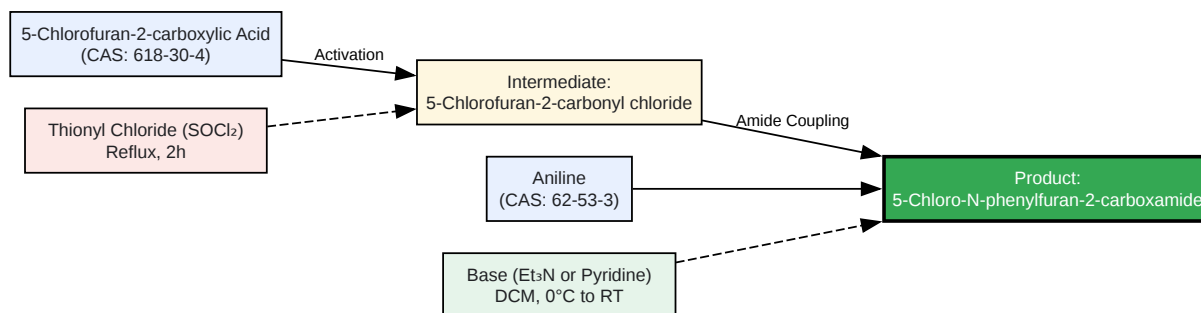
Structural Analysis

The molecule consists of two aromatic systems linked by an amide bond. The 5-chlorofuran ring acts as an electron-deficient heteroaromatic core, while the phenyl ring provides lipophilicity and potential π - π stacking interactions within biological binding pockets. The amide linker adds hydrogen bond donor/acceptor capability, crucial for receptor affinity.

Synthesis & Preparation Protocol

The most robust synthetic route involves the activation of 5-chlorofuran-2-carboxylic acid to its corresponding acid chloride, followed by nucleophilic acyl substitution with aniline.

Reaction Scheme (Graphviz)



[Click to download full resolution via product page](#)

Caption: Step-wise synthesis via acid chloride activation. The intermediate acid chloride is generated in situ to avoid hydrolysis.

Detailed Experimental Protocol

Step 1: Activation (Acid Chloride Formation)

- Reagents: Suspend 10.0 mmol of 5-chlorofuran-2-carboxylic acid in 20 mL of anhydrous dichloromethane (DCM) or toluene.
- Chlorination: Add 12.0 mmol of Thionyl Chloride (SOCl₂) dropwise. Add a catalytic amount of DMF (2-3 drops) to initiate the reaction.
- Reaction: Reflux the mixture at 60-80°C for 2-3 hours until gas evolution (HCl/SO₂) ceases.
- Workup: Evaporate the solvent and excess SOCl₂ under reduced pressure to obtain the crude 5-chlorofuran-2-carbonyl chloride. Note: Use immediately for the next step.

Step 2: Amide Coupling

- Preparation: Dissolve the crude acid chloride in 10 mL of anhydrous DCM.
- Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution containing 10.0 mmol of Aniline and 12.0 mmol of Triethylamine (Et₃N) (as an acid scavenger) in 10 mL DCM.

- Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 3:1).
- Purification:
 - Wash the reaction mixture with 1N HCl (to remove unreacted aniline), followed by saturated NaHCO₃ (to remove unreacted acid) and brine.
 - Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
 - Recrystallization: Purify the crude solid using Ethanol/Water or Hexane/Ethyl Acetate to yield the pure white solid product.

Physicochemical Properties[2][3][13][14][15][16]

Property	Value/Description
Appearance	White to off-white crystalline solid
Melting Point	130–135°C (Predicted range based on analogs)
Solubility	Soluble in DMSO, DMF, Dichloromethane, Methanol. Insoluble in water.[1]
LogP (Predicted)	~2.8 (Moderate lipophilicity)
pKa (Amide NH)	~14-15 (Neutral under physiological conditions)

Spectral Characterization (Expected Data)[13][17]

- ¹H NMR (400 MHz, DMSO-d₆):
 - δ 10.2 ppm (s, 1H): Amide N-H (Broad singlet).
 - δ 7.70 ppm (d, 2H): Phenyl ortho protons.
 - δ 7.35 ppm (t, 2H): Phenyl meta protons.
 - δ 7.20 ppm (d, 1H): Furan C3-H (Doublet, J ≈ 3.5 Hz).
 - δ 7.10 ppm (t, 1H): Phenyl para proton.

- δ 6.65 ppm (d, 1H): Furan C4-H (Doublet, $J \approx 3.5$ Hz).
- MS (ESI):m/z 222.0 [M+H]⁺ (Characteristic chlorine isotope pattern ³⁵Cl/³⁷Cl observed).

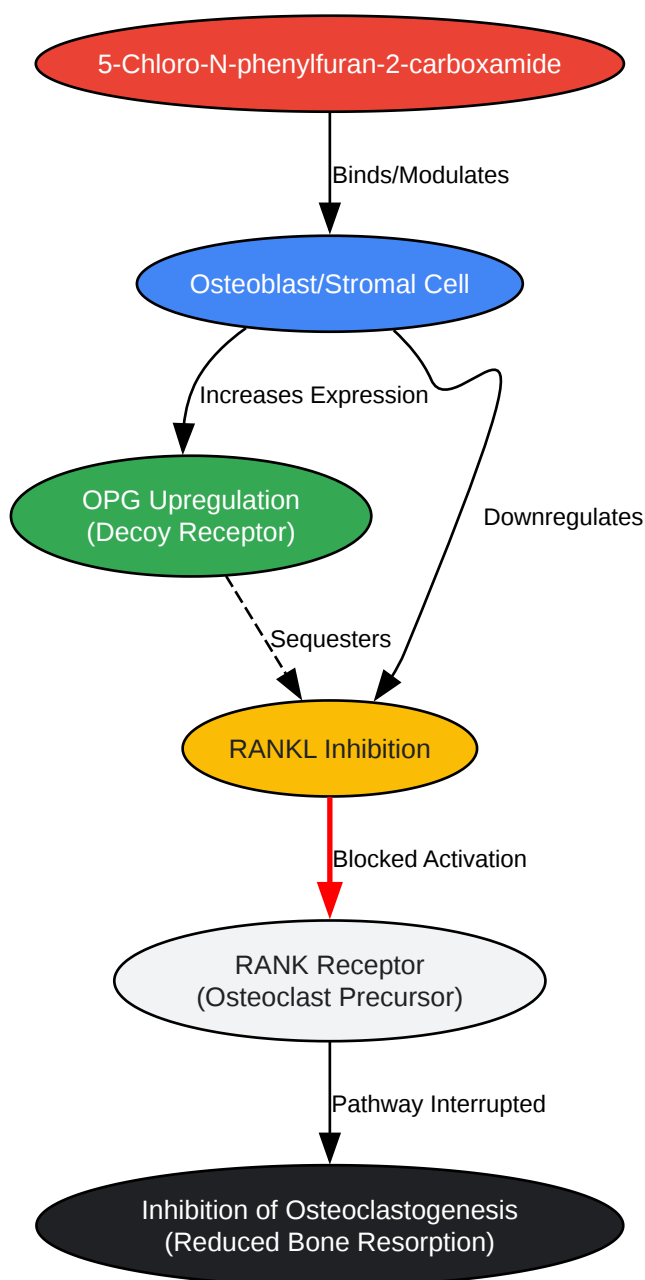
Biological Applications & Mechanism[9][10]

Primary Target: Osteoporosis Research (OPG/RANKL Pathway)

Research identifies this compound as a modulator of the Osteoprotegerin (OPG) / RANKL axis.

- Mechanism: It acts by upregulating OPG expression or inhibiting RANKL-induced signaling.
- Effect: By increasing the OPG/RANKL ratio, it prevents the differentiation of osteoclast precursors into mature osteoclasts, thereby reducing bone resorption.

Biological Pathway Diagram (Graphviz)



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action in bone remodeling. The compound shifts the balance towards bone preservation by neutralizing RANKL via OPG.

Secondary Applications

- Antimicrobial Scaffold: Furan-2-carboxamides are bioisosteres of amide-based quorum sensing inhibitors, showing efficacy against biofilm formation in *Pseudomonas aeruginosa*.

- Agricultural Chemistry: Halogenated furan amides are frequently explored as fungicides due to their ability to disrupt fungal respiration (succinate dehydrogenase inhibition).

Safety & Handling (MSDS Highlights)

- Hazard Classification: Irritant (Skin/Eye/Respiratory).
- GHS Signal Word:WARNING.
- H-Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
- Storage: Store at 2-8°C in a dry, inert atmosphere (argon/nitrogen) to prevent hydrolysis over long periods.

References

- Molaid Chemicals. (n.d.). **5-chloro-N-phenylfuran-2-carboxamide** - CAS 77336-99-3 Data. Retrieved from [[Link](#)]
- PubChem. (2025).[2][3][4] 5-Chlorofuran-2-carboxylic acid (Precursor Data). National Library of Medicine. Retrieved from [[Link](#)]
- ResearchGate. (2014). Synthesis and anti-plant pathogenic fungal activity of novel benzofuran-2-carboxamide derivatives. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. nrt.org \[nrt.org\]](https://nrt.org)
- [2. 5-Chlorothiophene-2-carboxamide | C5H4CINOS | CID 5172545 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. 5-Chlorothiophene-2-carboxamide | C5H4CINOS | CID 5172545 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. Furamide | C5H5NO2 | CID 69108 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [5-Chloro-N-phenylfuran-2-carboxamide CAS number and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b6613910/docs#5-chloro-n-phenylfuran-2-carboxamide-cas-number-and-structure\]](https://www.benchchem.com/product/b6613910/docs#5-chloro-n-phenylfuran-2-carboxamide-cas-number-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check